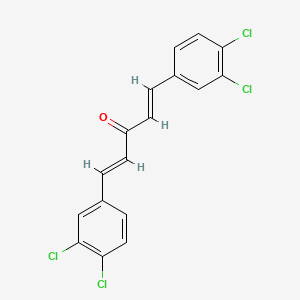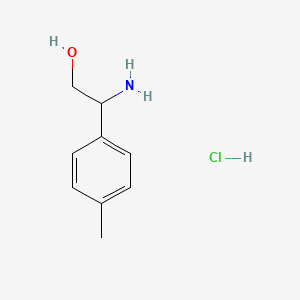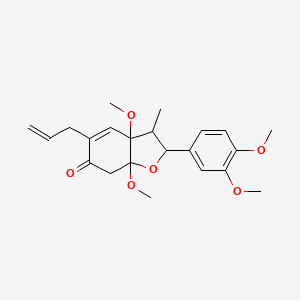
1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C17H10Cl4O It is a derivative of dibenzalacetone, characterized by the presence of two 3,4-dichlorophenyl groups attached to a penta-1,4-dien-3-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one can be synthesized through the base-catalyzed aldol condensation of 3,4-dichlorobenzaldehyde with acetone. The reaction typically involves the following steps:
- Dissolve 3,4-dichlorobenzaldehyde in ethanol.
- Add acetone to the solution.
- Introduce a base catalyst, such as sodium hydroxide, to initiate the condensation reaction.
- Allow the reaction mixture to stir at room temperature for several hours.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with cellular proteins and enzymes, leading to alterations in cellular processes. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one: Similar structure but with different substitution patterns.
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: Contains hydroxyl groups instead of chlorine atoms.
1,5-Bis(2,6-dichlorophenyl)penta-1,4-dien-3-one: Another dichlorinated derivative with different substitution positions.
Uniqueness
1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 3 and 4 positions of the phenyl rings enhances its reactivity and potential biological activities compared to other similar compounds.
Eigenschaften
CAS-Nummer |
30983-80-3 |
|---|---|
Molekularformel |
C17H10Cl4O |
Molekulargewicht |
372.1 g/mol |
IUPAC-Name |
(1E,4E)-1,5-bis(3,4-dichlorophenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H10Cl4O/c18-14-7-3-11(9-16(14)20)1-5-13(22)6-2-12-4-8-15(19)17(21)10-12/h1-10H/b5-1+,6-2+ |
InChI-Schlüssel |
PEIXSRCYWCYQCA-IJIVKGSJSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12319405.png)
![2-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B12319412.png)





![N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]pyridine-2-carboxamide](/img/structure/B12319457.png)

![N-[5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12319465.png)
![9H-fluoren-9-ylmethyl N-[1-[[1-[[1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12319466.png)

![(Acetato-kappaO)[[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]cobalt](/img/structure/B12319484.png)
